molecular formula C3HN3S B8439844 1,2,4-Thiadiazole-5-carbonitrile

1,2,4-Thiadiazole-5-carbonitrile

Cat. No.: B8439844
M. Wt: 111.13 g/mol
InChI Key: BVCKKWBIYOEMHV-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-5-carbonitrile is a heterocyclic compound featuring a thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom) with a nitrile group (-C≡N) at the 5-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing nitrile group enhances reactivity, enabling applications in nucleophilic substitution reactions and coordination chemistry. Its aromatic thiadiazole core contributes to stability and π-system interactions, which are critical in drug design and catalyst systems .

Properties

Molecular Formula

C3HN3S

Molecular Weight

111.13 g/mol

IUPAC Name

1,2,4-thiadiazole-5-carbonitrile

InChI

InChI=1S/C3HN3S/c4-1-3-5-2-6-7-3/h2H

InChI Key

BVCKKWBIYOEMHV-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=N1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Key Features
1,2,4-Thiadiazole-5-carbonitrile 1,2,4-Thiadiazole 5-CN C₃HN₃S 111.12 Electron-deficient nitrile at 5-position; high reactivity in cross-coupling reactions
1,3-Thiazole-4-carbonitrile 1,3-Thiazole 4-CN C₄H₂N₂S 110.14 Thiazole ring with nitrile at 4-position; exhibits C–H⋯N hydrogen bonds and π–π stacking
1,2,3-Thiadiazole-4-carbonitrile derivatives 1,2,3-Thiadiazole 4-CN, 5-substituents (e.g., methylamino) Varies Varies Substitution at 5-position enhances biological activity (e.g., antimicrobial)
3-Chloro-5-Phenyl-1,2-Thiazole-4-Carbonitrile 1,2-Thiazole 3-Cl, 5-Ph, 4-CN C₁₀H₅ClN₂S 220.68 Chloro and phenyl groups increase lipophilicity; potential antimicrobial applications

Electronic and Reactivity Profiles

  • This compound : The nitrile group at the 5-position creates a strong electron-deficient center, favoring nucleophilic attacks at the adjacent carbon. The thiadiazole ring’s electron-withdrawing nature further polarizes the nitrile, enhancing its reactivity in cyanation reactions.
  • 1,3-Thiazole-4-carbonitrile : The thiazole ring (one sulfur, one nitrogen) is less electron-deficient than thiadiazole. The nitrile at the 4-position participates in hydrogen bonding (C–H⋯N), stabilizing the crystal lattice .
  • 1,2,3-Thiadiazole-4-carbonitrile Derivatives: Substitution at the 5-position (e.g., methylamino) introduces electron-donating groups, moderating reactivity but improving bioavailability .

Preparation Methods

Phosphorus Pentachloride-Mediated Solid-Phase Synthesis

A high-yielding method involves the solid-phase reaction of thiosemicarbazide with carboxylic acids and phosphorus pentachloride (PCl₅). This approach avoids traditional liquid-phase limitations, such as prolonged reaction times and complex equipment. The protocol is as follows:

  • Molar ratios : Thiosemicarbazide, carboxylic acid, and PCl₅ are combined in a 1:1–1.2:1–1.2 ratio.

  • Grinding : Reactants are ground at room temperature until complete homogenization.

  • Alkaline workup : The crude product is treated with alkaline solution (pH 8–8.2) to neutralize excess acid and PCl₅.

  • Recrystallization : Yields exceed 91% with ethanol/water systems.

Advantages :

  • Mild conditions (room temperature).

  • Scalability for industrial applications.

Limitations :

  • Requires careful handling of PCl₅ due to its hygroscopicity.

Acid-Catalyzed Cyclization

Concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid can cyclize thiosemicarbazides into 1,2,4-thiadiazole-5-carbonitriles. For example, Palaska et al. achieved 85% yield using methanesulfonic acid under reflux. The mechanism involves:

  • Dehydration : Acid removes water from the thiosemicarbazide intermediate.

  • Ring closure : Intramolecular nucleophilic attack forms the thiadiazole ring.

Optimization :

  • Solvent : Acetonitrile improves solubility of aromatic thiosemicarbazides.

  • Temperature : 80–100°C accelerates cyclization without side reactions.

Reaction of N-Imidoylthioureas with Electron-Deficient Reagents

Malononitrile Derivatives

N-Imidoylthioureas react with 2-(1,3-dioxoindan-2-ylidene)malononitrile to form 1,2,4-thiadiazole-5-carbonitriles. The reaction proceeds via:

  • Nucleophilic attack : Thiourea sulfur attacks the electron-deficient carbon of malononitrile.

  • Cyclization : Elimination of indanone yields the thiadiazole core.

Conditions :

  • Solvent : Dichloromethane or THF.

  • Yield : 65–75% after column chromatography.

Halogenation-Cyclization Cascade

S-bromination of thioamides followed by cyclization offers a regioselective route. For instance, vanadium-dependent haloperoxidases (VHPOs) catalyze S-bromination, enabling oxidative dimerization to 1,2,4-thiadiazoles.

Enzymatic Protocol :

  • Substrate : Thioamide (e.g., benzothioamide).

  • Catalyst : Curvularia inaequalis chloroperoxidase (CiVCPO).

  • Reagents : H₂O₂, KBr, Na₃VO₄.

  • Yield : 42–98% depending on substrate electronics.

Key Insight : Enzymatic methods avoid harsh reagents but require precise pH control (6.5–7.0).

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Conditions Scalability
PCl₅ cyclizationThiosemicarbazide, PCl₅91–95Room temperatureHigh
H₂SO₄ cyclizationThiosemicarbazide, H₂SO₄70–8580–100°CModerate
EnzymaticThioamide, CiVCPO42–98pH 6.5, 25°CLow
Malononitrile routeN-Imidoylthiourea65–75Reflux, 12–24 hrsModerate

Trends :

  • Green chemistry : Enzymatic and solid-phase methods reduce solvent waste.

  • Regioselectivity : PCl₅ and VHPOs enhance control over substituent positioning.

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

In aqueous media, thiadiazole intermediates may hydrolyze to benzamides. For example, omission of vanadate in enzymatic reactions leads to >90% hydrolysis. Mitigation strategies include:

  • Anhydrous conditions : Use of molecular sieves or dry solvents.

  • Low temperature : 0–5°C minimizes nucleophilic attack by water.

Byproduct Formation in Acidic Media

Concentrated H₂SO₄ can sulfonate aromatic rings if electron-donating groups (e.g., -OH, -NH₂) are present. This is avoided by:

  • Electron-withdrawing substituents : Nitriles or halides deactivate the ring.

  • Short reaction times : ≤3 hours prevent over-sulfonation.

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